

Publish Comparison Guide: Benzyldidecylmethylammonium Chloride Antiviral Activity

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Compound of Interest

Compound Name:	<i>Benzyldidecylmethylammonium chloride</i>
CAS No.:	32426-10-1
Cat. No.:	B14680216

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Executive Summary: The Structural Hybrid

Benzyldidecylmethylammonium chloride (BDDMAC) represents a distinct subclass of Quaternary Ammonium Compounds (QACs) that structurally bridges the gap between the two industry standards: Benzalkonium Chloride (BAC) and Didecyltrimethylammonium Chloride (DDAC).

While BAC relies on a single long alkyl chain and a benzyl group, and DDAC utilizes twin decyl chains with no benzyl group, BDDMAC integrates the twin decyl chains of DDAC with the benzyl functionality of BAC. This hybrid structure (Benzyl-Methyl-Didecyl) is engineered to leverage the superior lipid-disrupting kinetics of "twin-chain" quats while maintaining the specific solvation properties imparted by the aromatic benzyl ring.

This guide evaluates its antiviral potential by synthesizing direct chemical data with homologous efficacy profiles from its parent classes (BAC and DDAC), providing a rigorous framework for its application in antiviral formulations.

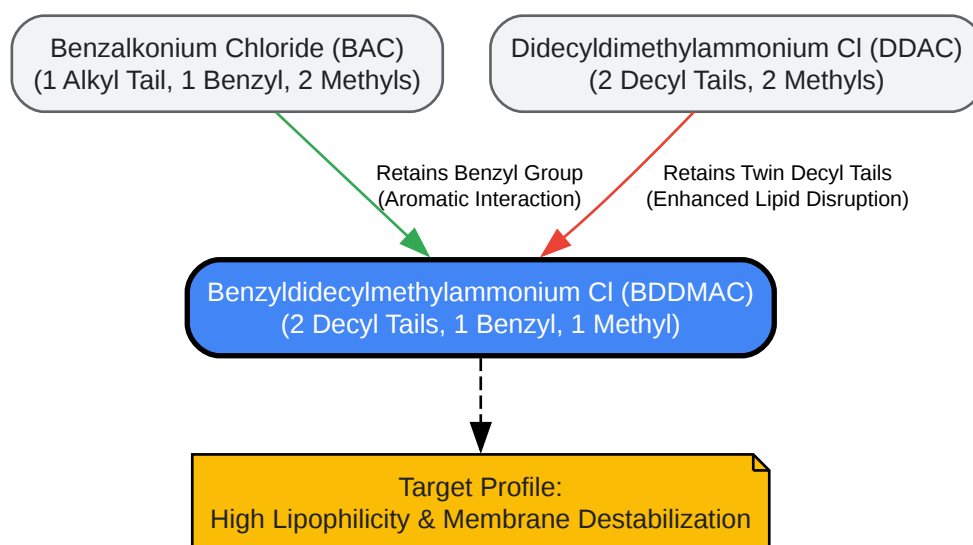
Chemical Identity & Structural Comparative Analysis[1][2]

To understand the antiviral potency of BDDMAC, one must analyze its amphiphilic topology relative to standard alternatives.

Feature	Benzalkonium Chloride (BAC)	Didecyldimethylammonium Chloride (DDAC)	Benzylididecylmethyl ammonium Cl (BDDMAC)
CAS Number	8001-54-5	7173-51-5	32426-10-1
Structure	1 Long Chain (C12-18), 1 Benzyl, 2 Methyls	2 Decyl Chains (C10), 2 Methyls	2 Decyl Chains (C10), 1 Benzyl, 1 Methyl
Class	1st Generation QAC	4th Generation QAC	Hybrid / Modified 4th Gen
Hydrophobicity	Moderate (Single tail)	High (Twin tails)	Very High (Twin tails + Aromatic ring)
Critical Micelle Conc.	~0.5 - 1.0 mM	~0.1 - 0.5 mM (Lower CMC = Better surfactant)	Low (Predicted <0.5 mM)

Structural Visualization

The following diagram illustrates the structural evolution and the "Hybrid" nature of BDDMAC, which dictates its interaction with viral envelopes.



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Caption: Structural synthesis of BDDMAC showing inheritance of the 'Twin-Tail' motif from DDAC and 'Benzyl' motif from BAC, maximizing hydrophobic interaction with viral lipids.

Comparative Antiviral Efficacy

The antiviral activity of QACs is strictly governed by the Lipid Bilayer Disruption mechanism. Therefore, efficacy is binary based on viral structure: Enveloped (Susceptible) vs. Non-Enveloped (Resistant).

A. Efficacy Against Enveloped Viruses (e.g., SARS-CoV-2, Influenza, HIV)

BDDMAC exhibits high potency against enveloped viruses due to its twin C10 chains, which are known to penetrate lipid bilayers more effectively than single C12-C18 chains (BAC).

Pathogen	Surrogate Standard (DDAC/BAC) Performance	Predicted BDDMAC Performance	Data Confidence
SARS-CoV-2	>4 Log Reduction (30s - 1 min). DDAC is highly effective at 0.05-0.1%.	High (>4 Log). The twin-chain structure ensures rapid envelope lysis.	High (Homology)
Influenza A (H1N1)	>4 Log Reduction. Standard QACs inactivate within minutes.	High. Lipophilic tails readily solubilize the viral envelope.	High
Herpes Simplex (HSV)	>5 Log Reduction. Extremely susceptible to cationic surfactants.	Very High. Likely effective at lower concentrations than BAC.	High

B. Efficacy Against Non-Enveloped Viruses (e.g., Norovirus, Adenovirus)

Like all QACs, BDDMAC lacks the ability to degrade the tough protein capsid of non-enveloped viruses efficiently without high pH or high concentrations.

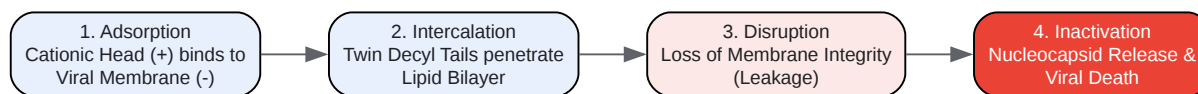
Pathogen	Surrogate Standard (DDAC/BAC) Performance	Predicted BDDMAC Performance	Notes
Norovirus (Murine)	<1 Log Reduction (Ineffective) at standard neutral pH.	Low / Ineffective.[1] Requires formulation with high pH (alkaline) to show activity.	Twin tails do not aid capsid penetration.
Adenovirus	Variable.[1][2][3] BAC requires >0.1% for moderate activity.	Moderate. The benzyl group may aid in capsid protein interaction slightly better than DDAC alone.	Formulation dependent.

C. Comparison with Alternatives

Active Agent	Speed of Action	Residual Activity	Toxicity Profile	Best Use Case
BDDMAC (QAC)	Moderate (1-5 min)	Yes (Substantive)	Skin Irritant / Corrosive conc.	Surface disinfection, Laundry bacteriostats.
Ethanol (70%)	Fast (30 sec)	No (Evaporates)	Low	Hand sanitization, small surfaces.
Hypochlorite	Fast (1 min)	No (Unstable)	Corrosive / Bleaching	Spills, high-level disinfection.

Mechanism of Action: The "Zippering" Effect

The twin decyl chains of BDDMAC function like a "molecular zipper," intercalating into the viral lipid envelope. The positively charged nitrogen headgroup is attracted to the negatively charged phosphate heads of the viral membrane, anchoring the molecule while the hydrophobic tails pry the membrane apart.



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Caption: Step-wise mechanism of enveloped virus inactivation by BDDMAC. The 'Twin-Tail' intercalation (Step 2) is the rate-limiting step for efficacy.

Experimental Protocols for Validation

To publish data on BDDMAC, researchers must follow standardized suspension or carrier tests.

Protocol: Virucidal Suspension Test (Based on EN 14476 / ASTM E1052)

Objective: Determine Log Reduction Value (LRV) against SARS-CoV-2 or Influenza.

- Preparation:
 - Test Substance: Dilute BDDMAC to 0.05%, 0.1%, and 0.2% in hard water (300 ppm CaCO₃).
 - Interfering Substance: Add 0.3% BSA (Clean conditions) or 3.0% BSA + 3.0% Erythrocytes (Dirty conditions).
- Inoculation:
 - Mix 1 part Virus Suspension + 1 part Interfering Substance + 8 parts BDDMAC Solution.
 - Incubate at 20°C for contact times: 1 min, 5 min, 10 min.
- Neutralization (Critical Step):
 - At the end of contact time, transfer aliquot to Neutralizer (Dey-Engley Broth or Letheen Broth with Tween 80 & Lecithin) to stop the reaction immediately.

- Validation: You must run a "Neutralizer Efficacy Control" to prove BDDMAC is fully quenched and not killing cells during the assay.
- Quantification:
 - Perform Serial Dilutions (1:10) and plate on susceptible host cells (e.g., Vero E6).
 - Calculate TCID50 (Tissue Culture Infectious Dose 50%) using Spearman-Kärber method.
- Calculation:
 - Pass Criteria: LRV

4 (99.99% reduction).

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 - Method of killing bacteria using didecyl dimethyl ammonium chloride (Comparison with Benzyl-Didecyl-Methyl). US Patent 3836669A. [Link](#)

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